Phenacyltriphenylphosphonium iodide

Catalog No.
S13295700
CAS No.
6230-82-6
M.F
C26H22IOP
M. Wt
508.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenacyltriphenylphosphonium iodide

CAS Number

6230-82-6

Product Name

Phenacyltriphenylphosphonium iodide

IUPAC Name

phenacyl(triphenyl)phosphanium;iodide

Molecular Formula

C26H22IOP

Molecular Weight

508.3 g/mol

InChI

InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

HOFJGRYCTCIEJV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Phenacyltriphenylphosphonium iodide is a crystalline solid with the molecular formula C26H22IOP . It consists of a phenacyl group (phenyl-CH2-CO-) attached to a triphenylphosphonium moiety, with iodide as the counterion. The compound features a quaternary phosphorus atom surrounded by three phenyl rings and the phenacyl group, giving it a tetrahedral geometry.

Wittig Reaction: This compound serves as a precursor for Wittig reactions, which are widely used for the synthesis of alkenes. In the presence of a strong base, it forms a phosphorus ylide that can react with aldehydes or ketones to produce carbon-carbon double bonds .

Cyclopropanation: The compound can be used in cyclopropanation reactions to form three-membered ring structures.

Ylide Formation: When treated with a strong base like n-butyllithium, phenacyltriphenylphosphonium iodide can form the corresponding ylide .

While phenacyltriphenylphosphonium iodide itself does not exhibit significant biological activity, some of its derivatives and reaction products have shown potential in various biological applications. For instance, certain alkenes produced from Wittig reactions using this compound as a precursor may possess biological properties depending on their structure.

The synthesis of phenacyltriphenylphosphonium iodide typically involves the reaction of triphenylphosphine with phenacyl halides, such as phenacyl bromide, in an appropriate solvent. The general procedure can be outlined as follows:

  • Dissolve triphenylphosphine in an organic solvent like acetone or benzene.
  • Add phenacyl bromide to the solution.
  • Heat the reaction mixture under reflux conditions.
  • Isolate the product by filtration or recrystallization.

Phenacyltriphenylphosphonium iodide finds applications primarily in organic synthesis:

Alkene Synthesis: It is extensively used in Wittig reactions for the preparation of various alkenes, including those with biological significance .

Polymer Chemistry: The compound has been employed in polymer-supported Wittig reactions, allowing for the synthesis of alkenes under phase-transfer conditions .

Organometallic Chemistry: It serves as a precursor for the synthesis of organometallic compounds, such as stannyl-substituted phosphonium salts .

Phenacyltriphenylphosphonium iodide interacts with various chemical species:

Base Interactions: Strong bases like n-butyllithium can deprotonate the compound to form ylides .

Aldehyde and Ketone Reactions: In Wittig reactions, the ylide derived from this compound reacts with carbonyl compounds to form carbon-carbon double bonds .

Solvent Interactions: The compound's solubility and reactivity can be influenced by the choice of solvent, affecting the efficiency of reactions it participates in.

Similar Compounds

Several compounds share structural similarities or reactivity patterns with phenacyltriphenylphosphonium iodide:

  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Triphenyl(propyl)phosphonium iodide
  • (Carbethoxymethylene)triphenylphosphorane

Comparison:

Phenacyltriphenylphosphonium iodide is unique due to its phenacyl group, which contains a ketone functionality. This feature distinguishes it from simple alkyl phosphonium salts and allows for additional reactivity patterns. Unlike benzyltriphenylphosphonium chloride, it can undergo reactions involving the carbonyl group. Compared to ethyl or propyl phosphonium salts, the phenacyl group provides greater reactivity and versatility in organic transformations.

The presence of the iodide counterion in phenacyltriphenylphosphonium iodide, as opposed to chloride or bromide in some similar compounds, can influence its solubility and reactivity in certain solvents and reactions.

Nucleophilic Substitution Routes for Phosphonium Salt Formation

The synthesis of phenacyltriphenylphosphonium iodide represents a quintessential example of nucleophilic substitution chemistry involving phosphine nucleophiles and activated alkyl halides [1]. The fundamental approach to phosphonium salt formation relies on the quaternization reaction between triphenylphosphine and phenacyl halides, proceeding through a classical second-order nucleophilic substitution mechanism [2]. This reaction pathway exploits the enhanced electrophilicity of the phenacyl carbon center, which is activated by the adjacent carbonyl group through electron-withdrawing inductive effects [3].

The mechanistic framework for phosphonium salt formation follows established principles of nucleophilic substitution at saturated carbon centers [4]. The reaction proceeds via a concerted mechanism where bond formation between the phosphorus nucleophile and the electrophilic carbon occurs simultaneously with the departure of the halide leaving group [1]. This process is facilitated by the strong nucleophilicity of triphenylphosphine, which possesses a lone pair of electrons on the phosphorus atom capable of attacking electrophilic centers [1].

Research has demonstrated that the quaternization reaction exhibits high regioselectivity and proceeds with excellent yields under appropriate conditions [5] [2]. The reaction is particularly favored for benzylic and allylic halides due to the stabilization of the developing positive charge in the transition state [1]. The phenacyl system benefits from both the benzylic character and the additional activation provided by the carbonyl group, making it an exceptionally reactive substrate for phosphonium salt formation [3].

Triphenylphosphine-Phenacyl Halide Reaction Mechanisms

The mechanistic pathway for the formation of phenacyltriphenylphosphonium iodide involves a nucleophilic attack by triphenylphosphine on the activated methylene carbon of phenacyl iodide [3] [2]. The reaction proceeds through a transition state characterized by partial bond formation between phosphorus and carbon, accompanied by the simultaneous elongation of the carbon-iodine bond [6]. Computational studies and experimental kinetic data support a concerted mechanism where bond making leads over bond breaking, resulting in a transition state with considerable charge dispersal [7].

The reaction mechanism can be described through the following sequence: initial nucleophilic approach of triphenylphosphine to the electrophilic carbon center, formation of a transition state with pentacoordinate carbon character, and subsequent departure of the iodide ion to yield the phosphonium salt product [4]. The electron-withdrawing nature of the phenyl ring attached to the carbonyl group significantly enhances the electrophilicity of the adjacent methylene carbon, lowering the activation energy for nucleophilic attack [3].

Mechanistic investigations have revealed that the reaction follows second-order kinetics, being first-order in both triphenylphosphine and phenacyl iodide concentrations [7]. The rate-determining step involves the nucleophilic attack, with the transition state exhibiting characteristics consistent with an early transition state where bond formation is more advanced than bond breaking [7]. This mechanistic understanding provides crucial insights for optimizing reaction conditions and predicting reactivity patterns across different phenacyl halide substrates [3].

The stereochemical outcome of the reaction is determined by the approach of the nucleophile from the least hindered face of the substrate [4]. In the case of phenacyl systems, the planar nature of the carbonyl group and the attached aromatic ring creates a relatively unhindered environment for nucleophilic approach, contributing to the high efficiency of the transformation [1]. The formation of the phosphonium center results in a tetrahedral geometry around phosphorus, with the positive charge delocalized through hyperconjugation with the attached phenyl rings [1].

Solvent Effects on Yield and Purity

Solvent selection plays a critical role in optimizing both yield and purity of phenacyltriphenylphosphonium iodide synthesis [8] [9]. The choice of reaction medium significantly influences reaction kinetics, product solubility, and the extent of competing side reactions [10]. Polar aprotic solvents have emerged as the preferred medium for phosphonium salt formation due to their ability to stabilize ionic intermediates while minimizing nucleophilic competition from solvent molecules [8].

Systematic studies have demonstrated that acetonitrile provides optimal conditions for phenacyl halide quaternization reactions, delivering yields consistently above 85% under standard conditions [11]. The effectiveness of acetonitrile stems from its high dielectric constant, which facilitates the separation of ionic species, and its aprotic nature, which prevents interference with the nucleophilic substitution process [8]. Comparative studies with other polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown marginally lower yields, attributed to increased viscosity and potential coordination to the phosphorus center [10].

The following table summarizes the solvent effects on reaction yield and purity for phenacyltriphenylphosphonium iodide synthesis:

SolventDielectric ConstantYield (%)Purity (%)Reaction Time (h)
Acetonitrile36.6929812
Dimethylformamide38.3879518
Dimethyl sulfoxide47.2839324
Tetrahydrofuran7.6788930
Dichloromethane8.9658536

Temperature optimization studies have revealed that reactions conducted at elevated temperatures (60-80°C) in acetonitrile provide the optimal balance between reaction rate and product quality [9]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating can lead to decomposition pathways that compromise product purity [12]. The optimal temperature range appears to be 70-75°C, where maximum yields are achieved within reasonable timeframes while maintaining high product purity [9].

Solvent polarity effects extend beyond simple yield considerations to influence the crystallization behavior and purification characteristics of the product [13]. Highly polar solvents tend to produce more crystalline products that are easier to purify through recrystallization techniques [14]. The solubility characteristics of phenacyltriphenylphosphonium iodide in various solvents also impact the efficiency of product isolation and washing procedures [13].

The concentration of reactants in the chosen solvent represents another critical optimization parameter [9]. Studies have shown that moderate concentrations (0.1-0.3 M) provide optimal results, with higher concentrations leading to reduced yields due to increased side reactions and lower concentrations resulting in impractically long reaction times [15]. The solvent-to-substrate ratio has been optimized to achieve maximum efficiency while maintaining practical reaction volumes for both laboratory and industrial applications [9].

Industrial-Scale Production: Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processes for phenacyltriphenylphosphonium iodide production represents a significant advancement in manufacturing efficiency and product consistency [15] . Continuous flow reactors offer superior heat and mass transfer characteristics, enabling precise control over reaction parameters and producing more uniform product quality compared to traditional batch methods [15]. The implementation of flow technology has proven particularly beneficial for phosphonium salt synthesis due to the exothermic nature of the quaternization reaction and the need for precise temperature control [17].

Flow reactor design considerations for phosphonium salt production include reactor volume, residence time, temperature control, and mixing efficiency [15]. Research has demonstrated that optimal production rates are achieved using coiled tube reactors with volumes ranging from 5-20 mL, depending on the desired throughput [15]. The residence time optimization studies have identified 40-200 minutes as the optimal range for complete conversion while maintaining product quality [15].

Temperature control in continuous flow systems provides significant advantages over batch processes [15]. The enhanced heat transfer capabilities of flow reactors enable precise maintenance of optimal reaction temperatures (70-75°C) throughout the reaction zone [15]. This temperature uniformity contributes to improved yield consistency and reduced formation of thermal decomposition products [15]. Advanced flow systems incorporate real-time temperature monitoring and feedback control to maintain optimal conditions [18].

The following table presents optimized parameters for continuous flow production of phenacyltriphenylphosphonium iodide:

ParameterOptimal RangeImpact on YieldImpact on Purity
Residence Time (min)120-180HighHigh
Temperature (°C)70-75HighMedium
Flow Rate (mL/min)0.1-0.25MediumHigh
Reactor Volume (mL)10-15MediumMedium
Concentration (M)0.15-0.25HighHigh

Mixing efficiency in flow reactors significantly impacts reaction outcomes, particularly for biphasic or highly viscous reaction mixtures [15]. The incorporation of static mixers or microfluidic mixing elements enhances mass transfer and ensures uniform distribution of reactants [19]. Studies have shown that improved mixing reduces reaction times and increases overall conversion efficiency compared to simple tubular flow systems [15].

Scale-up considerations for industrial implementation include throughput requirements, energy efficiency, and waste minimization [20]. Continuous flow processes typically demonstrate superior scalability compared to batch methods, with linear relationships between reactor size and production capacity [15]. The modular nature of flow systems allows for flexible production scaling through parallel reactor operation or increased reactor dimensions .

Process analytical technology integration enables real-time monitoring of reaction progress and product quality in continuous flow systems [18]. Inline spectroscopic methods, including infrared and nuclear magnetic resonance spectroscopy, provide immediate feedback on conversion efficiency and product purity [21]. This real-time monitoring capability facilitates rapid process optimization and quality control [15].

The environmental advantages of continuous flow processing include reduced solvent consumption, improved atom economy, and decreased waste generation [19]. Energy efficiency improvements result from better heat integration and reduced heating and cooling cycles compared to batch operations [15]. These sustainability benefits contribute to the economic attractiveness of flow-based production methods [20].

Purification Techniques: Recrystallization and Chromatography

The purification of phenacyltriphenylphosphonium iodide requires specialized techniques tailored to the unique properties of quaternary phosphonium salts [22] [23]. Recrystallization remains the most widely employed purification method due to its effectiveness in removing ionic impurities and its compatibility with large-scale operations [14] [13]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields [14].

Recrystallization solvent optimization studies have identified ethanol and acetonitrile as the most effective media for phenacyltriphenylphosphonium iodide purification [13]. Ethanol provides excellent solubility at elevated temperatures while demonstrating poor solubility at ambient conditions, creating ideal conditions for selective crystallization [13]. The recrystallization process typically involves dissolution in hot ethanol followed by controlled cooling to room temperature and subsequent cooling in an ice bath [13].

The following table summarizes recrystallization efficiency data for different solvent systems:

SolventRecovery Yield (%)Purity Improvement (%)Crystal Quality
Ethanol8715Excellent
Acetonitrile8218Good
Methanol7912Fair
Isopropanol8514Good
Ethyl Acetate7310Poor

Crystallization kinetics play a crucial role in determining crystal size, purity, and filtration characteristics [13]. Slow cooling rates (0.5-1°C per hour) generally produce larger, more pure crystals that are easier to filter and wash [14]. Rapid cooling can lead to the formation of small crystals that trap impurities and are difficult to separate from the mother liquor [13]. Seeding techniques using small amounts of pure product can control nucleation and improve crystal uniformity [13].

Chromatographic purification methods serve as valuable alternatives or complementary techniques to recrystallization [23]. High-performance countercurrent chromatography has emerged as particularly effective for separating phosphonium salts from triphenylphosphine oxide and other phosphorus-containing impurities [23]. The method utilizes a solvent system consisting of hexane/ethyl acetate/methanol/water (5:6:5:6) and provides superior recovery compared to traditional high-performance liquid chromatography methods [23].

Column chromatography using silica gel or alumina supports can effectively separate phosphonium salts from neutral organic impurities [24]. The ionic nature of phosphonium salts allows for selective elution using polar solvent mixtures, while neutral impurities are retained on the stationary phase [23]. Gradient elution techniques using methanol/dichloromethane mixtures provide optimal separation efficiency [25].

Ion exchange chromatography represents a specialized purification technique for phosphonium salts that exploits their cationic character [22]. Cation exchange resins can selectively bind phosphonium cations while allowing neutral impurities to pass through unretained [22]. Elution with salt solutions enables selective recovery of the purified phosphonium salt [22]. This method is particularly effective for removing trace metal impurities and organic bases [22].

The integration of multiple purification techniques often provides superior results compared to single-method approaches [23]. A typical purification sequence might involve initial recrystallization to remove bulk impurities, followed by chromatographic polishing to achieve analytical purity [13]. The selection of purification methods depends on the intended application, required purity level, and economic considerations [14].

Quality control methods for assessing purification efficiency include nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Phosphorus-31 nuclear magnetic resonance spectroscopy provides particularly sensitive detection of phosphorus-containing impurities and enables quantitative purity assessment [26]. Melting point determination serves as a rapid screening method for assessing overall purity, with pure phenacyltriphenylphosphonium iodide exhibiting sharp melting transitions [13].

Hydrogen Bond Acceptor Count

2

Exact Mass

508.04530 g/mol

Monoisotopic Mass

508.04530 g/mol

Heavy Atom Count

29

UNII

MR5N6MH4L3

Dates

Modify: 2024-08-10

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